Product packaging for Sodium beta-alaninate(Cat. No.:CAS No. 16690-93-0)

Sodium beta-alaninate

Cat. No.: B094852
CAS No.: 16690-93-0
M. Wt: 111.08 g/mol
InChI Key: QKJPFZCCZMBRFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Academic Significance of Beta-Alaninate Derivatives

Beta-alanine (B559535) derivatives are a class of compounds that have demonstrated a wide array of biological activities and chemical properties. mmsl.czhilarispublisher.com Their significance in academic research is underscored by their potential applications in several key areas:

Surfactants and Detergents: Due to their amphiphilic nature, certain beta-alaninate derivatives can act as surfactants, effectively reducing surface tension. ontosight.aiontosight.ai This property makes them valuable in the formulation of detergents and personal care products like soaps and shampoos. ontosight.aiontosight.ai

Biological Activities: Researchers have investigated the biological activities of beta-alaninate derivatives, with some studies indicating potential antimicrobial, antifungal, and antioxidant properties. ontosight.aischolarsresearchlibrary.com For instance, certain derivatives have been shown to be effective against various bacterial and fungal strains. scholarsresearchlibrary.com

Pharmaceutical and Medicinal Chemistry: Beta-alanine derivatives are considered important building blocks in the synthesis of pharmaceuticals. hilarispublisher.com They have been explored for their potential as hypoglycemic and antiketogenic agents, and as components of biologically active peptides. hilarispublisher.com Some derivatives have also been studied as inhibitors of enzymes like histone deacetylases (HDACs), which are implicated in diseases such as cancer. nih.gov

Materials Science: These compounds have been utilized in the formulation of specialty materials, including the production of nanoparticles and the modification of surfaces. ontosight.ai

The diverse biological and chemical profiles of beta-alaninate derivatives continue to drive academic inquiry into their structure-activity relationships and potential for novel applications.

Overview of Research Trajectories for Sodium Beta-Alaninate

Research on this compound itself has followed several distinct, yet often interconnected, paths. These trajectories highlight the compound's versatility and the breadth of its scientific interest.

Another significant research trajectory focuses on the synthesis and characterization of this compound. This includes developing efficient and cost-effective methods for its production, often as an intermediate in the synthesis of other valuable compounds like calcium pantothenate (Vitamin B5). google.com The physicochemical properties of this compound, such as its solubility and stability, are crucial for these applications and have been the subject of detailed study. google.com

The table below provides a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₃H₆NNaO₂ nih.gov
Molecular Weight 111.08 g/mol nih.gov
IUPAC Name sodium;3-aminopropanoate nih.gov
CAS Number 16690-93-0 nih.gov

Furthermore, research has explored the role of this compound in enhancing athletic performance , often in combination with other supplements like sodium bicarbonate. nih.govtandfonline.comnih.gov This line of inquiry investigates its potential to act as a buffer and mitigate exercise-induced acidosis. tandfonline.com

Finally, the broader family of N-substituted beta-alaninate derivatives continues to be a fertile ground for drug discovery and development . researchgate.net While direct studies on this compound in this context are less common, the foundational knowledge of its properties informs the design and synthesis of more complex derivatives with specific biological targets. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NNaO2 B094852 Sodium beta-alaninate CAS No. 16690-93-0

Properties

IUPAC Name

sodium;3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJPFZCCZMBRFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-95-9 (Parent)
Record name beta-Alanine, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884928
Record name .beta.-Alanine, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16690-93-0, 61791-60-4
Record name beta-Alanine, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Alanine, N-coco alkyl derivs., monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Alanine, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Sodium Beta Alaninate and Its Precursors

Chemical Synthesis Pathways for Beta-Alaninate Derivatives

The chemical synthesis of beta-alaninate derivatives can be achieved through several routes, each offering distinct advantages and challenges. These methods include the alkylation and carboxylation of nitrogen-containing precursors, Michael addition reactions, and subsequent hydrolysis and neutralization steps to yield the final product.

Alkylation and Carboxylation Routes for N-substituted Beta-Alaninates

The synthesis of N-substituted beta-alaninates can be accomplished through the N-alkylation of beta-alanine (B559535). nih.gov One approach involves the use of a base, such as potassium hydroxide (B78521), in a mixed solvent system of ethanol (B145695) and water to facilitate the reaction between beta-alanine and an alkyl halide, like butyl bromide. nih.gov This method avoids the need for traditional protection and deprotection steps, with the degree of N-substitution (mono- or di-alkylation) being controlled by the stoichiometric ratios of the reactants. nih.gov

Another strategy for creating N-alkyl amino acids is through the alkylation of N-acyl or N-carbamoyl amino acids using a strong base like sodium hydride in the presence of an alkylating agent such as methyl iodide. monash.edu Additionally, N-tosyl sulfonamides of amino acids can be alkylated using a base and an alkylating agent, although the subsequent removal of the tosyl group can require harsh conditions. monash.edu

Michael Addition Reactions in Beta-Alaninate Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in the synthesis of beta-alaninate derivatives. wikipedia.orgmasterorganicchemistry.com In this context, an amine acts as the nucleophile (a aza-Michael reaction), attacking the β-carbon of an acrylate (B77674) ester. researchgate.netthieme-connect.de For example, the reaction of amines like benzylamine, 1-butylamine, or 1-propylamine with methyl acrylate yields the corresponding methyl β-alaninates. thieme-connect.de

The scope of nucleophiles in Michael additions is broad and includes not only amines but also other nucleophiles like enolates. masterorganicchemistry.com The reaction is typically catalyzed by a base, and its efficiency can be influenced by the nature of the reactants and the reaction conditions. wikipedia.org For instance, N-methylimidazole has been shown to be an effective catalyst for aza-Michael reactions, leading to high yields of N-heterocyclic derivatives. organic-chemistry.org

Hydrolysis and Neutralization Steps in Beta-Alaninate Production

The final steps in many chemical syntheses of beta-alaninates involve the hydrolysis of an intermediate, such as a nitrile or an ester, followed by neutralization to produce the desired salt. For instance, β-aminopropionitrile can be hydrolyzed to β-alanine under alkaline conditions using sodium hydroxide or potassium hydroxide. nih.govnjchm.com This reaction is often performed at elevated temperatures, for example, between 90-95°C. nih.govfrontiersin.org The resulting β-alanine is then neutralized. A patent describes a process where the hydrolysis of β-aminopropionitrile is carried out in water, followed by a solvent exchange to an alcohol, which helps to minimize by-products. google.comgoogle.com

The hydrolysis of β-aminopropionitrile can yield by-products such as di-(2-carboxyethyl)-amine (also known as imino-di-propionic acid or IDPA) and β-alanyl-β-alanine. google.com The control of reaction conditions is crucial to maximize the yield of the desired β-alanine and minimize these impurities. Following hydrolysis, the reaction mixture, which contains the sodium salt of β-alanine (sodium beta-alaninate), may undergo a neutralization step. google.com

Specific Chemical Preparations of this compound from Beta-Amino-propionitrile

A common industrial method for producing this compound starts with the hydrolysis of β-aminopropionitrile. njchm.com This process typically involves heating β-aminopropionitrile with a strong base like sodium hydroxide in an aqueous solution. nih.govgoogle.com For example, a patented method describes heating a mixture of β-aminopropionitrile with aqueous sodium hydroxide to 90-95°C. google.com During this process, ammonia (B1221849) is generated and can be captured. google.com

The reaction yields an aqueous solution of this compound. google.com This solution may contain impurities, the most significant of which are the sodium salts of di-(2-carboxyethyl)-amine and β-alanyl-β-alanine. google.com To obtain a purer product, the process can include a neutralization step where any excess sodium hydroxide is neutralized with β-alanine itself. google.comgoogle.com The resulting solution can then be concentrated. google.com

Table 1: Reaction Conditions for Hydrolysis of β-aminopropionitrile

ParameterValueReference
Reactantβ-aminopropionitrile nih.govgoogle.com
BaseSodium Hydroxide (NaOH) nih.govgoogle.com
Temperature90-95 °C nih.govfrontiersin.org
Yield of β-alanine88-92% (with Barium Hydroxide) nih.govfrontiersin.org

Biocatalytic and Biotechnological Production of Beta-Alanine and its Derivatives

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for producing β-alanine and its derivatives. Biocatalytic and biotechnological approaches offer a promising alternative to traditional chemical synthesis, which often involves harsh reaction conditions and the generation of undesirable by-products. utexas.edu

Enzymatic Conversion Strategies for Beta-Alanine Synthesis

Enzymatic methods for β-alanine production are valued for their mild reaction conditions, high specificity, and reduced environmental impact. nih.govfrontiersin.org A primary enzymatic route involves the decarboxylation of L-aspartic acid to β-alanine, a reaction catalyzed by L-aspartate-α-decarboxylase (ADC). utexas.eduresearchgate.net This enzyme is found in various microorganisms, including Corynebacterium glutamicum, Bacillus subtilis, and Escherichia coli. frontiersin.org

To improve the economic viability of this process, researchers have developed multi-enzyme cascade systems. One such system combines L-aspartase (AspA) and ADC. AspA first converts the less expensive substrate, fumaric acid, into L-aspartate, which is then decarboxylated by ADC to produce β-alanine. nih.govnih.gov A "one-pot" three-enzyme system has also been developed to convert maleic acid to β-alanine, further expanding the range of potential starting materials. mdpi.com This system utilizes maleic acid isomerase, aspartase, and ADC. mdpi.com

Another enzymatic strategy employs nitrilases, which catalyze the direct conversion of β-aminopropionitrile to β-alanine. nih.govfrontiersin.org While effective, this method can lead to the formation of the by-product 3-aminoamide, especially at high substrate concentrations, which complicates downstream purification. frontiersin.org

Whole-cell biocatalysis, using either naturally occurring or engineered microorganisms, is another attractive approach. This method eliminates the need for costly enzyme purification and can enhance enzyme stability. utexas.edu For example, engineered E. coli cells overexpressing genes for enzymes like ADC have been successfully used to produce β-alanine. utexas.edu

Table 2: Key Enzymes in Beta-Alanine Biosynthesis

EnzymeEC NumberSubstrateProductSource Organism ExamplesReference
L-aspartate-α-decarboxylase (ADC)4.1.1.11L-aspartic acidβ-alanineCorynebacterium glutamicum, Bacillus subtilis utexas.edufrontiersin.org
Aspartate ammonia-lyase (AspA)4.3.1.1Fumaric acidL-aspartic acidEscherichia coli nih.govnih.gov
Nitrilase3.5.5.1β-aminopropionitrileβ-alanineAlcaligenes sp. nih.govfrontiersin.org
Maleic acid isomerase5.2.1.1Maleic acidFumaric acidSerratia marcescens mdpi.com

Whole-Cell Biocatalysis for Beta-Alanine Production

Whole-cell biocatalysis is a prominent strategy for beta-alanine synthesis. It utilizes intact microbial cells containing the necessary enzymes, which avoids the costly and time-consuming processes of enzyme purification. This method has been successfully applied to produce high titers of beta-alanine from substrates like L-aspartate. oup.comresearchgate.net

The key enzyme in the most established biosynthetic route to beta-alanine is L-aspartate-α-decarboxylase (ADC, also known as PanD, EC 4.1.1.11). frontiersin.orgmdpi.com This enzyme catalyzes the direct decarboxylation of L-aspartate to form beta-alanine and carbon dioxide. researchgate.net

There are two main types of PanD enzymes, distinguished by their required cofactors:

Pyruvoyl-dependent PanD: Found primarily in prokaryotes like Bacillus subtilis and Corynebacterium glutamicum. oup.commdpi.com

Pyridoxal-5′-phosphate (PLP)-dependent PanD: Predominantly found in eukaryotes, such as insects (Tribolium castaneum) and plants. oup.commdpi.com

Researchers have developed highly efficient whole-cell biocatalysts by overexpressing PanD genes in host organisms like E. coli. For instance, co-expressing two different subtypes of ADC—a bacterial pyruvoyl-dependent enzyme from Bacillus subtilis (BSADC) and an insect PLP-dependent enzyme from Tribolium castaneum (TCADC)—in E. coli resulted in a robust biocatalyst. nih.govoup.com This system achieved a beta-alanine concentration of 271.5 g/L from L-aspartic acid, with a conversion rate of 92.4%. oup.com Similarly, using a whole-cell catalyst expressing a mutant PanD from Tribolium castaneum yielded 170.53 g/L of beta-alanine in 48 hours. mdpi.com

Table 1: Examples of Whole-Cell Biocatalysis for Beta-Alanine Production using L-Aspartate Decarboxylase (PanD)

Enzyme SourceHost OrganismSubstrateBeta-Alanine Titer (g/L)Conversion Rate (%)Reference
Co-expression of Bacillus subtilis PanD and Tribolium castaneum PanDE. coliL-Aspartic Acid271.592.4% oup.com
Tribolium castaneum PanD (mutant)E. coliL-Aspartate170.5395.45% mdpi.com
Corynebacterium glutamicum PanDE. coliL-Aspartate24.892.6% oup.com
Bacillus aryabhattai PanD (mutant)E. coliL-Aspartate162Not specified researchgate.net

While the conversion from L-aspartate is efficient, the high cost of the substrate is a significant drawback for industrial-scale production. nih.govfrontiersin.org To overcome this, researchers have developed dual-enzyme cascade systems that use the much cheaper substrate, fumaric acid. frontiersin.org This process involves two sequential enzymatic reactions:

Ammoniation: Aspartate ammonia-lyase (AspA) catalyzes the addition of ammonia to fumaric acid to produce L-aspartate. frontiersin.org

Decarboxylation: L-aspartate decarboxylase (PanD) converts the newly formed L-aspartate into beta-alanine. frontiersin.org

These two enzymes can be co-expressed in a single host microorganism, creating a "one-pot" system for converting fumaric acid to beta-alanine. frontiersin.org For example, by co-expressing the aspA gene from E. coli and the panD gene from C. glutamicum in E. coli, researchers were able to balance the enzymatic activities through strategies like gene duplication. researchgate.netfrontiersin.org This optimized whole-cell catalyst produced 80.4 g/L of beta-alanine from fumaric acid in a 5-L bioreactor, achieving a conversion rate of 95.3%. frontiersin.org Another study established a tri-enzyme cascade using AspA and two different subtypes of ADC, which yielded 200.3 g/L of beta-alanine from fumaric acid. nih.gov

Table 2: Dual-Enzyme Cascade Systems for Beta-Alanine Production from Fumaric Acid

Enzyme 1 (Source)Enzyme 2 (Source)Host OrganismBeta-Alanine Titer (g/L)Conversion Rate (%)Reference
Aspartate ammonia-lyase (E. coli)L-aspartate-α-decarboxylase (C. glutamicum)E. coli80.495.3% frontiersin.org
Aspartate ammonia-lyase (E. coli)Co-expressed PanD (B. subtilis & T. castaneum)E. coli200.390.0% nih.gov
Methylaspartate lyase (E. coli)L-aspartate-α-decarboxylase (C. glutamicum)Cell-free systemNot specified80% (theoretical yield) nih.gov

Microbial Fermentation and Metabolic Engineering for Beta-Alanine Yield Enhancement

Beyond whole-cell biocatalysis, metabolic engineering of microorganisms like E. coli allows for the de novo production of beta-alanine from simple carbon sources like glucose. nih.govfrontiersin.org This approach involves systematically modifying the organism's metabolic pathways to channel carbon flux towards the desired product. researchgate.net

Key metabolic engineering strategies include:

Pathway Introduction: Introducing and overexpressing the essential genes for beta-alanine synthesis, such as panD from various sources (Bacillus tequilensis, C. glutamicum) and aspA to enhance the precursor pool. frontiersin.orgnih.gov

Blocking Competing Pathways: Deleting genes that divert the key precursor, L-aspartate, into other pathways. For example, knocking out the aspartate kinase genes (akI, akII, akIII) prevents the conversion of aspartate into other amino acids. nih.gov Similarly, knocking out genes involved in lysine (B10760008) synthesis (lysC) can redirect L-aspartate towards beta-alanine production. frontiersin.orgfrontiersin.org

Enhancing Precursor Supply: Increasing the intracellular concentration of oxaloacetic acid (OAA), a precursor to L-aspartate. This can be achieved by overexpressing enzymes like pyruvate (B1213749) carboxylase (CgPC) and deleting genes involved in anaerobic fermentation pathways (ldhA, pflB) to prevent carbon loss. nih.gov

Through such comprehensive engineering, researchers have significantly boosted beta-alanine titers. One engineered E. coli strain was able to produce 43.12 g/L of beta-alanine in a fed-batch fermentation process. nih.gov Another study reported a final titer of 57.13 g/L by dynamically regulating gene expression to balance metabolic flux. researchgate.net

Biosynthetic Mechanisms of Beta-Amino Acids in Biological Systems

Beta-amino acids, while less common than their alpha-amino acid counterparts, are found in a variety of natural products and are synthesized through several distinct enzymatic mechanisms. rsc.orgrsc.org The presence of a beta-amino acid can confer unique structural properties and biological activities to a molecule. rsc.orgrsc.org

The primary biosynthetic pathways for forming beta-amino acids in nature include:

Decarboxylation of α-Amino Acids: This is the most direct route for beta-alanine, involving the decarboxylation of L-aspartate by L-aspartate-α-decarboxylase (PanD). rsc.org

Intramolecular Rearrangement (Aminomutases): Aminomutase enzymes can catalyze the migration of an amino group from the alpha-carbon to the beta-carbon of an α-amino acid. rsc.orgnih.gov These enzymes often rely on a 4-methylideneimidazole-5-one (MIO) cofactor. nih.gov

Michael Addition: This mechanism involves the addition of ammonia or an amino group onto an α,β-unsaturated carboxylate intermediate, such as dehydroalanine. rsc.orgresearchgate.net

Transamination Reactions: Aminotransferases can catalyze the transfer of an amino group to a β-keto acid, forming a beta-amino acid. rsc.org

C-C Bond Rearrangements: Some biosynthetic pathways involve the rearrangement of the carbon skeleton of amino acids like glutamate (B1630785) to form a beta-amino acid structure. rsc.org

These diverse mechanisms highlight nature's versatility in constructing the beta-amino acid scaffold, which is then often incorporated into more complex molecules like nonribosomal peptides and polyketides. rsc.orgnih.gov

Reaction Mechanisms and Chemical Reactivity of Sodium Beta Alaninate Systems

Fundamental Reaction Pathways Involving Beta-Alaninates

The reactivity of the beta-alaninate anion is dictated by its structure, which features a carboxylate group and an amino group separated by two methylene (B1212753) carbons. This arrangement influences its interactions in aqueous solutions and its degradation pathways.

Solvated electrons (eaq−), which are highly reactive reducing species often generated during radiolysis or in advanced reduction processes (ARPs), interact with amino acids through various mechanisms depending on the molecule's structure and the solution's pH. rsc.orgbgu.ac.il For beta-alaninate, the reaction with solvated electrons is of interest for understanding its stability in certain environments and for its potential role in prebiotic chemical evolution. iiarjournals.orgiiarjournals.org

The primary reaction mechanisms for solvated electrons with organic compounds include association with π bonds, concerted dissociative cleavage of a carbon-halogen or carbon-nitrogen bond, and stepwise cleavage of other bonds. rsc.org In the context of peptides containing beta-alanine (B559535), the initial product of reaction with a solvated electron is often a radical anion centered on the peptide bond, --CO•−--NH--. nih.gov However, for dipeptides with beta-alanine as the N-terminal residue, studies have observed that this initial adduct is not detected, and instead, products of secondary deamination are seen. nih.gov This suggests a rapid subsequent reaction that leads to the scission of the main polypeptide chain.

The reactivity of beta-alaninate with solvated electrons is influenced by the protonation state of its functional groups. bgu.ac.il In histidyl peptides, for instance, the protonated imidazole (B134444) ring is the primary site of attack at low pH. bgu.ac.il In alkaline solutions, where the amino group is deprotonated, the reactivity shifts. The presence of the protonated amino group can influence the reaction rate with the carbonyl group within the same molecule. bgu.ac.il

Computational and experimental studies have determined the rate constants for these reactions, providing quantitative insight into the reactivity of beta-alaninate.

Table 1: Reaction Rate Constant of Beta-Alaninate with Solvated Electrons

Compound Rate Constant (k) in M⁻¹s⁻¹ Reference

This table presents the experimentally determined rate constant for the reaction between beta-alaninate and solvated electrons in an aqueous solution.

The degradation of beta-alanine is a key metabolic process and can also occur under specific chemical conditions like exposure to radiation. In biological systems, beta-alanine is primarily catabolized in the liver through a transamination reaction. nih.govwikipedia.org This pathway converts beta-alanine and an alpha-keto acid (like 2-ketoglutarate or pyruvate) into malonate-semialdehyde and an amino acid (like glutamate (B1630785) or L-alanine). nih.govnih.gov The resulting malonate semialdehyde is then oxidatively decarboxylated to form acetyl-CoA, which can enter the citric acid cycle. nih.gov

Table 2: Key Enzymes in the Metabolic Degradation of Beta-Alanine

Step Enzyme Reaction Reference
1 β-Alanine-pyruvate transaminase / GABA transaminase β-Alanine + α-Ketoglutarate ⇌ Malonate-semialdehyde + L-Glutamate nih.govwikipedia.org

This table outlines the principal enzymatic steps involved in the catabolism of beta-alanine in mammals.

Another significant degradation pathway, particularly in microorganisms, is the reductive catabolism of pyrimidine (B1678525) bases like uracil. researchgate.netoatext.com This process ultimately yields beta-alanine through the action of several enzymes, including dihydropyrimidine (B8664642) dehydrogenase, dihydropyrimidinase, and β-ureidopropionase. researchgate.netoatext.com

In a different chemical context, the stability of beta-alanine under gamma radiation has been investigated. Studies have shown that beta-alanine is highly resistant to degradation when exposed to sterilizing doses of gamma radiation (up to 40 kGy). nih.gov Analysis using X-ray diffraction and chromatography confirmed that the molecular integrity of beta-alanine remains intact, demonstrating its stability against this form of degradation. nih.gov

Chemical Transformations and Derivatization Chemistry of Beta-Alaninate Moieties

The carboxyl and amino groups of beta-alanine provide versatile handles for chemical modification, allowing for the synthesis of a wide range of derivatives and functionalized molecules.

The functional groups of beta-alanine can be modified to create novel materials and bioconjugates. One strategy involves using beta-alanine as a linker to modify surfaces or other molecules. For example, hydroxyapatite (B223615) (HAP) has been surface-modified with beta-alanine, which then acts as an initiator for the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride, creating a novel inorganic-organic nanocomposite. mdpi.com

Another approach is to modify the beta-alanine molecule itself to introduce new functionalities. This has been demonstrated in the development of stationary phases for liquid chromatography, where beta-alanine was derivatized to include amide and urea (B33335) polar groups along with a C12 alkyl chain. acs.org This modification created a material with balanced hydrophobicity and hydrophilicity, suitable for multiple chromatographic modes. acs.org Furthermore, beta-alanine has been used as a dual modification additive in organic solar cells, where its carboxyl and amine groups interact with the different layers to improve device stability and efficiency. researchgate.net

The introduction of a sulfonate group to create α-sulfo-β-alanine has been used as a strategy to enhance the water solubility of hydrophobic fluorescent dyes, such as cyanines and rhodamines, without impairing their photophysical properties. acs.org

Table 3: Examples of Functional Group Modification Strategies for Beta-Alanine

Strategy Modification Application Outcome Reference
Surface Grafting & Polymerization Grafting β-Ala onto hydroxyapatite, followed by polymerization Creating bioactive nanocomposites Formation of HAP-poly(γ-benzyl-L-glutamates) with altered morphology and solubility mdpi.com
Derivative Synthesis Synthesis of N-dodecylaminocarbonyl-β-alanine and grafting onto silica (B1680970) Development of a multimodal HPLC stationary phase Creation of a Sil-Ala-C12 phase with both reversed-phase and HILIC capabilities acs.org
Additive in Materials Science Use as a dual modifier for HTL and ETL layers Improving organic solar cell performance Enhanced power conversion efficiency and device stability researchgate.net

This table summarizes various strategies for modifying the beta-alanine structure to achieve specific functional outcomes.

Derivatization of beta-alanine is crucial for its detection and quantification in analytical chemistry, particularly in chromatography. fujifilm.com The process involves reacting the amino or carboxyl group with a reagent to attach a tag that is easily detectable, often by fluorescence or UV-Vis absorption. fujifilm.com

Common derivatization reagents target the primary amine of beta-alanine. Phenyl isothiocyanate (PITC) reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which can be readily analyzed by HPLC. nih.govfujifilm.com Another widely used reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol (like N-acetyl-l-cysteine) to form highly fluorescent isoindole derivatives. tandfonline.com For more complex analyses involving both primary and secondary amino acids, a two-step method can be employed, using OPA for primary amines first, followed by a different reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) for secondary amines. tandfonline.com

Table 4: Common Derivatization Reagents for Beta-Alanine Analysis

Reagent Abbreviation Targeted Functional Group Application Reference
Phenyl isothiocyanate PITC Primary Amine Pre-column derivatization for HPLC-UV analysis nih.govfujifilm.com
o-Phthalaldehyde / N-acetyl-l-cysteine OPA/NAC Primary Amine Pre-column derivatization for HPLC-Fluorescence analysis tandfonline.com
3-Aminopyridyl-N-hydroxysuccinimidyl carbamate APDS Primary Amine Pre-column derivatization for LC-MS analysis fujifilm.com

This table details common reagents used to derivatize beta-alanine for analytical purposes, the functional group they react with, and their primary application.

In peptide synthesis and the construction of complex molecular architectures, orthogonal protection strategies are essential. researchgate.net This approach involves using protecting groups for different functional sites (e.g., the N-terminus and C-terminus of beta-alanine) that can be removed under different chemical conditions without affecting the others. This allows for the selective modification of specific sites on the molecule.

For beta-alanine, the amino group is commonly protected with groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). The Fmoc group is base-labile and can be removed with piperidine, while the Boc group is acid-labile and is removed with acids like trifluoroacetic acid (TFA). nih.goviris-biotech.de The carboxyl group can be protected as an ester, for example, a benzyl (B1604629) (Bzl) or tert-butyl (tBu) ester, which are removed by hydrogenolysis and acidolysis, respectively.

A notable example is the synthesis of an orthogonally protected building block, N-Alloc-N'-Boc-N''-Fmoc-α,α-bis(aminomethyl)-β-alanine. nih.gov In this molecule, three different amino groups are protected by three distinct, orthogonally removable groups (Alloc, Boc, and Fmoc), enabling the stepwise construction of a triantennary peptide glycocluster on a solid support. nih.gov

Table 5: Orthogonal Protecting Groups for Beta-Alanine Synthesis

Protecting Group Abbreviation Functional Group Protected Cleavage Conditions Reference
9-Fluorenylmethyloxycarbonyl Fmoc Amino Base (e.g., Piperidine) nih.goviris-biotech.de
tert-Butoxycarbonyl Boc Amino Acid (e.g., TFA) nih.gov
Allyloxycarbonyl Alloc Amino Pd(0) catalyst nih.gov
Benzyl ester Bzl Carboxyl Hydrogenolysis (H₂, Pd/C) researchgate.net

This table lists common protecting groups used in beta-alanine chemistry, illustrating the principle of orthogonal protection.

Advanced Analytical Techniques for Sodium Beta Alaninate Characterization

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are cornerstones in the analysis of sodium beta-alaninate, offering non-destructive and highly sensitive means to investigate its molecular structure and concentration. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.

Spectrophotometric Determination Methods for Beta-Alanine (B559535) and Derivatives

Spectrophotometry provides a straightforward and effective method for the quantitative determination of beta-alanine. One such method is based on the reaction of beta-alanine with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid. zsmu.edu.uaresearchgate.net The resulting product of this reaction can be measured in aqueous solutions, with the absorption maximum observed at a wavelength of 470 nm. zsmu.edu.uaresearchgate.net This technique has been optimized and validated, demonstrating high linearity, precision, and accuracy, making it suitable for quality control in laboratory settings. zsmu.edu.uaresearchgate.net The validation of this method has shown a correlation coefficient (r) of 1.000 for linearity and a relative standard deviation (RSD%) of 0.806% for precision, indicating its reliability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the beta-alaninate molecule. bmrb.iochemicalbook.com In ¹H NMR spectra of beta-alanine in D₂O, characteristic signals corresponding to the different protons in the molecule can be observed and assigned. chemicalbook.com Similarly, ¹³C NMR provides data on the carbon skeleton. bmrb.io The precise chemical shifts are indicative of the electronic environment of each nucleus, allowing for unambiguous confirmation of the compound's structure. nih.gov

Below is a table of assigned chemical shifts for beta-alanine, the core component of this compound, at pH 7.4. bmrb.io

Atom IDAuthor NomenclatureChemical Shift (ppm)
C3C1181.156
C1C236.292
C2C639.233
H7, H8H7, H82.543
H9, H10H12, H133.163

This data is based on the neutral beta-alanine molecule and serves as a reference for the beta-alaninate anion.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful technique used for determining the molecular weight and elemental composition of this compound, as well as for structural analysis through fragmentation patterns. nih.gov Techniques such as electrospray ionization (ESI) are often coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity. nih.gov In a typical analysis of beta-alanine, a triple quadrupole mass spectrometer can be operated in negative ion mode, using Selected Reaction Monitoring (SRM) to detect the molecule with high precision. nih.gov For analysis via gas chromatography-mass spectrometry (GC-MS), beta-alanine is often derivatized, for instance, by creating a trimethylsilyl (B98337) (TMS) derivative, to increase its volatility. nist.govhmdb.ca The resulting mass spectrum shows characteristic fragment ions that are used for identification. nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays a unique pattern of absorption bands, each corresponding to a specific vibrational frequency of the chemical bonds within the molecule. For the beta-alaninate structure, key peaks can be assigned to the vibrations of its constituent groups. researchgate.net The asymmetric stretch of the carboxylate anion (COO⁻), a defining feature of the sodium salt, is a prominent peak. researchgate.net

The table below summarizes characteristic FTIR absorption peaks for beta-alanine. researchgate.netresearchgate.net

Wavenumber (cm⁻¹)Assignment
~1630Carbonyl group (-C=O)
~1550-1565Asymmetric stretch of the carboxylate anion (COO⁻) / NH₂ group
~1410-1463C-N group

These assignments are based on beta-alanine and are representative of the functional groups present in this compound.

Chromatographic Separation and Characterization Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. These methods are particularly valuable for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC) of Beta-Alanine Derivatives

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of beta-alanine and its derivatives. nih.govfishersci.com Various HPLC methods have been developed to achieve effective separation and quantification. One approach utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) in a water/acetonitrile (B52724) mixture. nih.gov

Another common strategy involves pre-column derivatization to enhance detection. For instance, beta-alanine can be derivatized with 9-fluorenylmethoxycarbonyl (FMOC), and the resulting fluorescent derivative is then analyzed by reversed-phase HPLC. researchgate.net This method demonstrates excellent linearity (R² > 0.999), precision, and accuracy. researchgate.net Alternatively, derivatization with Marfey's reagent (1-fluoro-2,4-dinitro-5-L-valinamide) allows for the separation of enantiomers of beta-alanine derivatives using reversed-phase HPLC with a gradient elution of acetonitrile and trifluoroacetic acid in water. nih.gov

A summary of different HPLC conditions for beta-alanine analysis is presented below.

HPLC ModeColumn TypeDerivatization AgentMobile Phase Example
HILICAtlantis HILIC Silica (B1680970)NoneAmmonium acetate in water/acetonitrile nih.gov
Reversed-PhaseC189-fluorenylmethoxycarbonyl (FMOC)Not specified, fluorescence detection researchgate.net
Reversed-PhaseNot specifiedMarfey's reagentAcetonitrile / 0.1% Trifluoroacetic acid in water (gradient) nih.gov
Normal-PhaseAmino-bonded silica gelNone0.05 mol/L phosphate (B84403) buffer (pH 4.0) scispace.com

Gas Chromatography (GC) with Derivatization Techniques for Beta-Alanine Analysis

The analysis of polar compounds such as beta-alanine by gas chromatography (GC) presents a challenge due to their low volatility and tendency to decompose at the high temperatures used in GC injectors. thermofisher.com To overcome these limitations, derivatization is a necessary step to convert the non-volatile amino acid into a more volatile and thermally stable compound suitable for GC analysis. thermofisher.comsigmaaldrich.com This process involves replacing the active hydrogen atoms on the polar functional groups (amine and carboxyl groups) with nonpolar moieties. sigmaaldrich.com

One of the most common derivatization methods for amino acids is silylation. thermofisher.com Silylation reagents react with the active hydrogens to form less polar, more volatile derivatives. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.commdpi.com The TBDMS (tert-butyl dimethylsilyl) derivatives formed by MTBSTFA are known to be more stable and less sensitive to moisture compared to the TMS (trimethylsilyl) derivatives formed by reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The derivatization with MSTFA protects the functional groups, leading to enhanced separation and detection. thermofisher.com

Another class of reagents used for this purpose are chloroformates, such as ethylchloroformate and methyl chloroformate. nih.govnih.gov A method involving ethylchloroformate in a methanol-pyridine solution allows for a rapid, one-step derivatization and extraction process for analyzing amino acids in biological samples like urine. nih.gov However, the choice of derivatization agent and reaction conditions is critical, as some methods can induce racemization, which is problematic for enantiomeric analysis. For instance, derivatization with pentafluoropropionic anhydride/heptafluorobutanol was found to cause racemization, whereas a method using methyl chloroformate/methanol did not exhibit this issue. nih.gov

The selection of the derivatization technique directly impacts the sensitivity and accuracy of the quantification of beta-alanine and other amino acids. nih.gov

Table 1: Comparison of Derivatization Reagents for GC Analysis of Amino Acids

Reagent Class Example Reagent Derivative Formed Key Characteristics Citations
Silylating Agents N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyl dimethylsilyl (TBDMS) Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com
Silylating Agents N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) trimethylsilyl (TMS) Forms volatile by-products that do not interfere with chromatography. thermofisher.com
Chloroformates Ethylchloroformate Ethoxycarbonyl Enables rapid, one-step derivatization and extraction. nih.gov
Chloroformates Methyl chloroformate Methoxycarbonyl Does not cause racemization, suitable for enantiomeric analysis. nih.gov
Anhydrides Pentafluoropropionic anhydride Pentafluoropropionyl Provides high sensitivity but can cause racemization. nih.gov

Development of Beta-Alanine-Derived Stationary Phases for Liquid Chromatography

Recent innovations in liquid chromatography include the development of novel stationary phases to enhance separation performance. A noteworthy example is a beta-alanine-derived stationary phase containing embedded urea (B33335) and amide groups with a C18 alkyl chain (Sil-Ala-C18). nih.govacs.org This phase was synthesized by grafting a beta-alanine derivative onto silica particles. acs.org The resulting material was characterized by various methods, including elemental analysis, attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), and solid-state 13C cross-polarization magic angle spinning (CP/MAS) NMR spectroscopy. acs.org

This novel stationary phase has demonstrated versatility by operating effectively in both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction chromatography (HILIC) modes. nih.govresearchgate.net In RPLC mode, the Sil-Ala-C18 phase showed excellent separation capabilities for nonpolar, shape-constrained isomers as well as for polar and basic compounds. acs.org Its performance was evaluated using standard protocols, such as the Tanaka and Neue tests, and compared favorably to commercial reference columns. nih.govacs.org For example, it was successful in separating the challenging β- and γ-isomers of tocopherol and capsaicinoids from chili pepper samples. nih.govresearchgate.net

In HILIC mode, the phase is effective for separating highly polar compounds, such as ascorbic acid (vitamin C). nih.gov The presence of embedded polar groups (urea and amide) from the beta-alanine structure allows for unique interactions with analytes, leading to improved selectivity and separation efficiency compared to conventional C18 phases. nih.govacs.org

Table 2: Characterization and Applications of Sil-Ala-C18 Stationary Phase

Property / Application Description Mode Example Analytes Citations
Characterization Elemental Analysis, ATR-FTIR, SEM, TGA, 13C CP/MAS NMR N/A N/A acs.org
Performance Evaluation Tanaka and Neue test protocols RPLC, HILIC Standard test compounds nih.govacs.org
Separation of Isomers Separation of nonpolar, shape-constrained isomers RPLC β- and γ-tocopherol nih.govacs.orgresearchgate.net
Separation of Polar Compounds Analysis of highly polar molecules HILIC Ascorbic acid (Vitamin C) nih.govacs.orgresearchgate.net
Separation of Basic Compounds Good separation of basic analytes RPLC Not specified nih.govresearchgate.net

Electrochemical Characterization and Reactivity Studies

Electrochemical Properties of Beta-Alanine Reaction Products (e.g., Maillard Reaction)

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, produces a complex mixture of products, including highly reactive intermediates known as reductones. acs.org The electrochemical properties of these products, formed in a model system of beta-alanine and various carbohydrates, have been investigated to monitor the reaction's progress. acs.orgnih.gov Beta-alanine is often chosen for these model systems to minimize side effects from Strecker degradation. acs.org

Studies utilizing a combination platinum/Ag-AgCl (Cl-) redox electrode have measured the electrochemical potential of the reaction mixture. acs.orgnih.gov As the Maillard reaction proceeds, the formation of reductones, which have enhanced chemical reducing properties, causes a change toward more negative voltages. acs.orgnih.gov This voltage change serves as an indicator of reductone formation and the progression of the Maillard reaction. nih.gov

The extent of this voltage change depends on the type of sugar used. The propensity for reductone formation, as guided by the measured voltage change, was observed to follow a specific order among different sugars. acs.orgnih.gov This electrochemical technique provides a rapid and direct method to assess the formation of reactive intermediates during the Maillard reaction, in contrast to methods that require trapping the intermediates as stable derivatives prior to analysis. acs.org

Table 3: Propensity for Reductone Formation in Beta-Alanine/Carbohydrate Maillard Reaction

Carbohydrate Relative Propensity for Reductone Formation Citations
Ribose Highest acs.orgnih.gov
Xylose High acs.orgnih.gov
Arabinose High acs.orgnih.gov
Glucose Moderate acs.orgnih.gov
Rhamnose Moderate acs.orgnih.gov
Mannose Moderate acs.orgnih.gov
Lactose Moderate acs.orgnih.gov
Fructose Lowest acs.orgnih.gov

Propensity is ranked based on observed changes toward more negative voltages in a platinum/Ag-AgCl redox electrode system.

Biological and Biochemical Roles of Beta Alaninate Derivatives

Cellular and Subcellular Mechanisms of Action

The interaction of beta-alaninate with cellular components is critical to its physiological function. These interactions range from its transport across cellular membranes to the modulation of intracellular signaling cascades, thereby influencing a variety of cellular processes.

The movement of beta-alanine (B559535) into and out of cells is a tightly regulated process, crucial for maintaining cellular homeostasis and providing the necessary precursors for various metabolic pathways. This transport is primarily mediated by specific carrier proteins embedded within the cell membrane.

The uptake of beta-alanine into cells is an active process that relies on the electrochemical gradients of sodium (Na⁺) and chloride (Cl⁻) ions. This mechanism, known as secondary active transport, does not directly consume ATP but instead utilizes the energy stored in the ion gradients established by the Na⁺/K⁺-ATPase pump. wada-ama.org Research has demonstrated that the transport of beta-alanine is significantly diminished in the absence of extracellular Na⁺ and Cl⁻, highlighting the essential role of these ions. nih.gov The coupling of beta-alanine transport to the co-transport of Na⁺ and Cl⁻ allows for the accumulation of beta-alanine within the cell against its concentration gradient. Stoichiometric analysis suggests a coupling ratio of 3 Na⁺ ions and 1 Cl⁻ ion for every molecule of taurine (B1682933), a structurally similar beta-amino acid, which is competitively inhibited by beta-alanine. nih.gov

The efficiency and capacity of beta-alanine transport systems can be characterized by their kinetic parameters. Studies have identified at least two Na⁺-dependent transport components for beta-amino acids like taurine and beta-alanine. nih.gov Competition experiments have shown that taurine and beta-alanine significantly inhibit each other's uptake, particularly through a high-affinity transport system. nih.gov While some alpha-amino acids can also compete for these transporters, they do so with a much lower affinity. nih.gov The kinetic properties of these transport systems can vary between different cell types and tissues, reflecting their specific metabolic needs.

Kinetic Parameters of Beta-Amino Acid Transport
ParameterDescriptionSignificance
High-Affinity ComponentTransporter with a low Michaelis constant (Km), indicating a high affinity for the substrate.Efficient uptake of beta-alanine even at low extracellular concentrations.
Low-Affinity ComponentTransporter with a high Km, indicating a lower affinity for the substrate.Contributes to beta-alanine uptake at higher extracellular concentrations.

Beyond its role in transport and metabolism, beta-alanine has been identified as a signaling molecule capable of modulating intracellular pathways. This is primarily achieved through its interaction with a specific G protein-coupled receptor (GPCR).

Research has identified the Mas-related G protein-coupled receptor D (MrgD) as a specific receptor for beta-alanine. researchgate.netnih.gov The binding of beta-alanine to MrgD can initiate a cascade of intracellular events. nih.gov Activation of the MrgD receptor has been shown to couple with both Gq and Gi proteins. researchgate.netnih.gov

The activation of the Gq protein pathway by beta-alanine leads to the stimulation of phospholipase C (PLC). mdpi.comresearchgate.net PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 can then trigger the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. researchgate.netnih.gov

Simultaneously, the coupling of the MrgD receptor to Gi proteins can lead to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP). researchgate.netnih.gov

Furthermore, the signaling cascade initiated by beta-alanine's activation of MrgD can lead to the activation of the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.comnih.gov This pathway is a critical regulator of inflammatory responses and has been linked to the release of cytokines such as interleukin-6 (IL-6). mdpi.comnih.gov

Intracellular Signaling Pathways Modulated by Beta-Alanine
ReceptorG Protein CoupledDownstream EffectorCellular Response
MrgDGqPhospholipase C (PLC)Increased intracellular Ca²⁺, NF-κB activation
MrgDGiAdenylyl Cyclase (inhibition)Decreased intracellular cAMP

Modulation of Amino Acid Transport Across Cell Membranes

Metabolic and Physiological Functions of Beta-Alanine and its Conjugates

The primary and most well-established metabolic role of beta-alanine is its function as a direct precursor to the biosynthesis of carnosine, a dipeptide with significant physiological functions.

Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in skeletal muscle and brain tissue. merckmillipore.com Its synthesis is catalyzed by the enzyme carnosine synthetase, which joins beta-alanine and L-histidine in an ATP-dependent reaction. youtube.com The availability of beta-alanine is the rate-limiting step in the synthesis of carnosine. nih.gov This means that the intracellular concentration of carnosine is directly influenced by the availability of beta-alanine. Ingested carnosine is largely broken down into its constituent amino acids, beta-alanine and histidine, before absorption, further emphasizing the importance of beta-alanine as the key precursor for increasing intramuscular carnosine levels.

The physiological roles of carnosine are diverse and include acting as an intracellular pH buffer, an antioxidant, and a regulator of calcium sensitivity in muscle fibers. nih.govnih.gov By serving as the essential building block for carnosine, beta-alanine plays a crucial indirect role in these vital cellular functions.

Involvement in Coenzyme A Biosynthesis and Histamine (B1213489) Metabolism

Beta-alanine is a fundamental component in the biosynthesis of pantothenate, also known as vitamin B5. frontiersin.orgnih.govnih.gov Pantothenate is an essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor involved in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.netresearchgate.net The synthesis of pantothenate involves the ATP-dependent condensation of pantoate with beta-alanine. asm.orgresearchgate.net While bacteria can synthesize beta-alanine from aspartate, they can also utilize externally supplied pantothenate, which is first broken down into pantoate and beta-alanine before being re-synthesized into CoA. nih.govnih.gov

The relationship between beta-alanine and histamine metabolism is less direct but is linked through their shared precursor, the amino acid histidine. Carnosine is synthesized from beta-alanine and L-histidine. nih.govucf.edu While beta-alanine is the rate-limiting factor for carnosine synthesis, the availability of histidine is also necessary. frontiersin.org There is no strong evidence to suggest that beta-alanine directly participates in the metabolic pathways of histamine.

Antioxidant Properties and Mitigation of Oxidative Stress in Biological Systems

Carnosine, the dipeptide synthesized from beta-alanine, exhibits significant antioxidant properties. ucf.edunih.govetprotein.com It functions by scavenging reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes that are produced during the peroxidation of cell membrane fatty acids under conditions of oxidative stress. nih.gov The accumulation of ROS during exercise can contribute to muscle fatigue and damage. nih.gov

While beta-alanine itself does not appear to be an effective antioxidant, its ability to increase tissue carnosine levels may help to reduce oxidative stress. mdpi.com Carnosine's antioxidant mechanisms also include the chelation of metal ions, such as copper and zinc, which can prevent them from participating in reactions that generate free radicals. youtube.commdpi.comconem.org By mitigating oxidative damage, carnosine may contribute to cellular protection and the maintenance of muscle function. etprotein.comconem.org

Neuroprotective Effects and Neuronal Cell Apoptosis Modulation

The benefits of beta-alanine and its derivative, carnosine, extend to the nervous system, where they have been shown to exert neuroprotective effects. Carnosine is found in high concentrations in brain tissue and is involved in protecting against oxidative stress, which is implicated in various neurodegenerative conditions. nih.govconem.org

Animal studies suggest that beta-alanine supplementation can increase carnosine levels in the brain, which may help in managing age-related cognitive decline and reducing neurologic symptoms. mdpi.comconem.org The antioxidant and anti-glycation properties of carnosine are thought to contribute to these neuroprotective effects. conem.org Glycation is a process where sugars react with proteins, leading to the formation of advanced glycation end-products (AGEs) that can be damaging to cells, including neurons. youtube.com Carnosine can inhibit this process, potentially preventing the development of degenerative diseases. conem.org

Role in Plant Metabolism and Stress Response (e.g., Beta-Alanine Betaine (B1666868), Homoglutathione)

In the plant kingdom, beta-alanine plays a crucial role in metabolism and the response to various environmental stresses. frontiersin.orgnih.gov It is a precursor to pantothenate and Coenzyme A in plants, similar to its role in other organisms. frontiersin.orgnih.govresearchgate.net Beyond this fundamental role, plants utilize beta-alanine to synthesize specific compounds that help them withstand adverse conditions such as drought, salinity, temperature extremes, and heavy metal toxicity. frontiersin.orgnih.govnih.gov

Two notable beta-alanine derivatives in plants are beta-alanine betaine and homoglutathione.

Beta-alanine betaine is an osmoprotective compound that accumulates in certain plant families, such as the Plumbaginaceae, in response to salt and hypoxic stress. usda.govoup.com Its accumulation helps to maintain cellular water balance under osmotic stress. oup.com

Homoglutathione (hGSH) is an analog of the common antioxidant glutathione, where beta-alanine replaces the terminal glycine. nih.govfrontiersin.org It is found in many legumes and is believed to play a role in antioxidant defense and potentially in nitrogen fixation. frontiersin.orgnih.govfrontiersin.org

The accumulation of beta-alanine and its derivatives is a key component of the metabolic response of plants to a wide range of biotic and abiotic stresses. frontiersin.orgnih.govmdpi.com

Interplay with Other Biological Buffering Systems

The regulation of pH within the physiological systems of the body is a complex process that relies on the coordinated action of multiple buffering systems. While beta-alaninate derivatives, primarily through the synthesis of carnosine, contribute significantly to intracellular buffering, their efficacy is enhanced when working in concert with the body's extracellular buffering mechanisms. This interplay is crucial for maintaining pH homeostasis, especially during periods of high metabolic stress such as intense physical exercise.

Synergistic Effects with Extracellular Buffers (e.g., Sodium Bicarbonate) on Physiological Processes

The human body's ability to resist changes in pH is dependent on both intracellular and extracellular buffering systems that function collaboratively. Beta-alanine's role in this system is to increase the synthesis of carnosine, a dipeptide that acts as a crucial intracellular buffer, particularly within skeletal muscle. Carnosine helps to neutralize the hydrogen ions (H+) that accumulate during high-intensity exercise, a primary factor in the development of muscle fatigue.

Concurrently, the bicarbonate buffering system is the principal mechanism for maintaining pH homeostasis in the blood and other extracellular fluids. Sodium bicarbonate supplementation elevates the concentration of circulating bicarbonate, thereby increasing the blood's capacity to buffer H+ ions that are transported out of the exercising muscle. This action indirectly supports the buffering capacity within the muscle itself.

Given the distinct yet complementary roles of these two buffering systems, researchers have investigated the potential for synergistic effects when beta-alanine and sodium bicarbonate are used in combination. The hypothesis is that enhancing both intracellular and extracellular buffering capacities simultaneously would lead to greater improvements in performance during activities limited by acidosis than either intervention alone.

A growing body of scientific evidence supports this hypothesis, demonstrating that the co-supplementation of beta-alanine and sodium bicarbonate can produce additive or even synergistic improvements in exercise performance. A systematic review of multiple studies concluded that while the individual effects of beta-alanine and sodium bicarbonate can be significant, their combined use often leads to a more pronounced ergogenic effect, particularly in high-intensity exercises lasting between 30 seconds and 10 minutes.

Detailed research findings have quantified these synergistic benefits across various athletic disciplines. For instance, studies have shown that the combination of these two supplements can lead to greater improvements in performance metrics such as time to exhaustion and power output compared to placebo or either supplement administered in isolation. One meta-analysis confirmed that the addition of sodium bicarbonate to beta-alanine supplementation provided greater performance improvements than beta-alanine alone.

The following table summarizes the findings from selected studies that have investigated the combined effects of beta-alanine and sodium bicarbonate on exercise performance.

StudyExercise ProtocolPerformance MetricImprovement with Co-Supplementation
Painelli et al.200m SwimmingTime+2.13% improvement compared to placebo
Bellinger et al.4-minute CyclingAverage Power Output+3.3% improvement compared to baseline
Sale et al.High-Intensity Cycling Capacity TestTime to Exhaustion+16% improvement compared to placebo
Danaher et al.High-Intensity Cycling Capacity TestTime to Exhaustion+16% improvement compared to placebo

These findings underscore the physiological principle that a multi-faceted approach to buffering, addressing both the intracellular and extracellular environments, is more effective in mitigating the performance-limiting effects of exercise-induced acidosis. The synergistic relationship between beta-alaninate-derived intracellular buffers and extracellular bicarbonate highlights the intricate and cooperative nature of the body's pH regulatory systems.

Advanced Applications of Sodium Beta Alaninate in Materials Science and Chemical Systems

Supramolecular Chemistry and Self-Assembly of Beta-Alaninate Derivatives

Amino Acid-Derived Supramolecular Hydrogels and Soft Materials

Derivatives of β-amino acids are utilized in the formation of supramolecular hydrogels, which are three-dimensional, nanofibrillar networks capable of encapsulating large amounts of water. rsc.org These soft materials are formed through the self-assembly of small molecules, known as hydrogelators, driven by non-covalent interactions. rsc.orgnih.gov The inclusion of β-amino acids into the molecular structure of these hydrogelators can confer enhanced proteolytic resistance, a valuable property for biomedical applications. rsc.org

The process of hydrogelation requires a molecule with a precise balance of hydrophobicity and hydrophilicity to facilitate self-assembly into nanofibers in an aqueous environment. rsc.org For instance, researchers have synthesized dipeptides consisting of β-amino acids that act as effective hydrogelators. rsc.org The formation of the hydrogel can be triggered by changes in environmental conditions such as pH. In one study, a suspension of a β-amino acid derivative (5 mg in 1.0 mL of water) was transformed into a transparent hydrogel by first adjusting the pH to 4.8 to achieve a clear solution, and then readjusting to pH 4.3 to induce gelation. rsc.org The stability and gelation capability of these molecules are highly sensitive to their chemical structure; the removal of a single aromatic group, for example, can disrupt the necessary π-π stacking interactions and prevent hydrogel formation. rsc.org The resulting fibrillar matrices in these hydrogels can serve as scaffolds for applications like cell culturing and the delivery of therapeutic agents. rsc.org

Peptide-Based Supramolecular Catalytic Systems

The self-assembly of peptide structures can create organized, paracrystalline surfaces that function as catalytic systems. acs.org The specific positioning of amino acid residues within these supramolecular structures is crucial for their catalytic function. Research has shown that the incorporation of β-alanine into peptide sequences can significantly influence catalytic activity. acs.orgub.edu

In studies of retro-aldol condensation reactions catalyzed by self-assembling amyloid fibers, the position of the primary amine group on the amino acid side chain was found to be critical for efficient catalysis. acs.orgub.edu When lysine (B10760008), an α-amino acid, was replaced by amino acids with shorter side chains, such as ornithine and β-alanine, the resulting supramolecular structures exhibited significantly higher initial rates of conversion. acs.orgub.edu This suggests that the altered spatial arrangement and accessibility of the catalytic amine group provided by the β-amino acid backbone enhances the reaction rate. These findings highlight how the unique structural properties of β-alanine can be leveraged to design and control the catalytic potential of peptide-based supramolecular systems. acs.org

Polymeric and Peptide Mimetic Materials

Poly(β-peptoid)s, which are N-substituted poly-β-alanines, are a class of polypeptide mimics that have garnered interest for their excellent biocompatibility and resistance to proteolytic degradation. chinesechemsoc.orgnih.gov A significant challenge in the field has been the synthesis of these polymers with diverse functionalities, which is crucial for their study and application. chinesechemsoc.org

Synthesis of Poly(β-peptoid)s via Ring-Opening Polymerization of N-substituted Beta-Alanine (B559535) N-thiocarboxyanhydrides

A robust and controllable method for synthesizing functional poly(β-peptoid)s is the ring-opening polymerization (ROP) of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.org This synthetic strategy overcomes long-standing challenges in producing poly(β-peptoid)s with diverse functionalities. chinesechemsoc.org The β-NNTA monomers can be readily prepared with a variety of N-substitutions, which translates to significant structural diversity in the final polymers. chinesechemsoc.org

The polymerization is typically initiated by amines and proceeds under mild conditions. chinesechemsoc.org A key advantage of this method is its convenience and scalability; the stability of the β-NNTA monomers allows the polymerization to be conducted in open vessels, and gram-scale synthesis has been successfully achieved with high yields (e.g., 90.1%). chinesechemsoc.org This approach represents a significant advancement over other methods, such as the ROP of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs), which have also been explored but can be limited by the poor solubility of the resulting polymers. nih.govdoi.org

Controllable Polymerization Techniques for Functional Poly(β-peptoid)s

The ring-opening polymerization of β-NNTAs is a living and controllable process, which allows for the precise synthesis of poly(β-peptoid)s with targeted molecular weights (Mn), controlled degrees of polymerization (DP), and low dispersity (Đ). chinesechemsoc.org This control is achieved without the need for a catalyst, using various amines as initiators. chinesechemsoc.org This technique enables the production of polymers with narrow dispersities, typically with Đ values between 1.06 and 1.08. chinesechemsoc.org

The living nature of the polymerization facilitates the synthesis of advanced polymer architectures, such as random and block copolymers, with excellent control over polymer length. chinesechemsoc.org Furthermore, a wide array of functional groups can be introduced into the poly(β-peptoid)s through the selection of different amine initiators, allowing for specific terminal functionalization. chinesechemsoc.org This level of control is instrumental in creating structurally diverse polymers for functional studies, including the development of synthetic mimics of host defense peptides with potent antibacterial activities. chinesechemsoc.org

Table 1: Polymerization Control of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs)

Monomer/Initiator System Targeted Molecular Weight (Mn) Achieved Dispersity (Đ) Key Feature Reference
β-NNTAs with amine initiators Predictable based on monomer/initiator ratio 1.06 - 1.08 Catalyst-free, open-vessel compatible chinesechemsoc.org
Cbz-AE β-NNTA and pFBn β-NNTA Controlled Narrow Synthesis of amphiphilic copolymers chinesechemsoc.org
Poly(N-ThEt-β-ala)20 Gram-scale synthesis Not specified 90.1% yield in open flask chinesechemsoc.org

Surface Modification and Advanced Chromatographic Phases

Beta-alanine derivatives have been successfully used to create novel stationary phases for liquid chromatography. acs.orgnih.gov A key innovation in this area is the development of a stationary phase, designated Sil-Ala-C12, which is derived from β-alanine. acs.orgresearchgate.net This material is synthesized by grafting an N-dodecylaminocarbonyl-β-alanine derivative onto silica (B1680970) particles. researchgate.net The resulting phase incorporates both amide and urea (B33335) functionalities as embedded polar groups, along with a C12 alkyl chain. acs.orgnih.gov

This unique chemical structure provides a balance of hydrophobicity and hydrophilicity, enabling the stationary phase to exhibit exceptional separation capabilities in multiple chromatographic modes. acs.orgnih.gov It functions effectively as a hydrophobic phase in reversed-phase high-performance liquid chromatography (RP-HPLC) and as a hydrophilic phase in hydrophilic interaction chromatography (HILIC). acs.orgnih.gov This dual-mode capability allows a single Sil-Ala-C12 column to perform separations that would typically require multiple, specialized columns (e.g., C18, pentafluorophenyl, sulfobetaine (B10348) HILIC). nih.govresearchgate.net For example, this single column has been used to successfully separate challenging analytes such as vitamin E isomers (β- and γ-tocopherol), capsaicinoids, and vitamin C in complex samples like chili peppers. nih.govresearchgate.net

Table 2: Specifications and Applications of Sil-Ala-C12 Chromatographic Phase

Parameter Specification/Application Reference
Base Material Silica particles (3 μm diameter, 10 nm pore size) acs.org
Surface Modification β-alanine derivative with C12 alkyl chain, amide, and urea groups acs.orgnih.gov
Column Dimensions 150 mm × 2.1 mm i.d. acs.org
Chromatographic Modes Reversed-Phase (RP-HPLC), Hydrophilic Interaction (HILIC) nih.govresearchgate.net
Demonstrated Separations β- and γ-tocopherol, capsaicinoids, vitamin C nih.govresearchgate.net

Development of Beta-Alanine Derivative Modified Silica for Liquid Chromatography

In the field of analytical chemistry, the development of novel stationary phases for liquid chromatography is crucial for achieving challenging separations. Researchers have successfully synthesized a beta-alanine-derived stationary phase by grafting an N-dodecylaminocarbonyl-β-alanine derivative onto silica particles. acs.orgnih.gov This modification creates a unique surface chemistry with both polar (amide and urea groups) and nonpolar (C12 alkyl chain) characteristics. acs.orgnih.govresearchgate.net

The design strategy involves creating a balanced hydrophilic-hydrophobic surface that allows for multiple types of interactions with analyte molecules. acs.orgnih.gov The presence of embedded polar groups and a moderately long alkyl chain provides a synergistic effect, enabling separations that are difficult to achieve with conventional stationary phases like C18 columns. researchgate.netresearchgate.net The characterization of this modified silica, often designated as Sil-Ala-C12 or Sil-Ala-C18, is typically performed using a suite of analytical techniques to confirm the successful grafting and to understand the surface properties. acs.orgnih.gov

Table 1: Characterization Methods for Beta-Alanine Derivative Modified Silica

Characterization Technique Information Obtained
Elemental Analysis Confirms the presence and amount of grafted organic material.
Scanning Electron Microscopy (SEM) Visualizes the surface morphology of the modified silica particles.
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Identifies the functional groups (e.g., amide, urea) present on the silica surface.
Thermogravimetric Analysis (TGA) Determines the thermal stability and the amount of organic material grafted.

This table summarizes the common analytical methods used to characterize the successful modification of silica with beta-alanine derivatives. acs.orgnih.gov

Applications in Reversed-Phase and Hydrophilic Interaction Chromatography

The dual-nature of the beta-alanine derivative modified silica makes it exceptionally versatile for use in different chromatographic modes. researchgate.netnih.gov This single-column-for-multiple-purposes approach offers a significant advantage by potentially reducing laboratory costs associated with purchasing multiple types of columns. nih.govnih.gov

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , the stationary phase acts as a hydrophobic material. nih.gov The nonpolar C12 or C18 alkyl chains interact with nonpolar analytes, while the embedded polar groups can provide alternative selectivity compared to traditional alkyl-only phases. acs.orgresearchgate.net This allows for the successful separation of various compounds, including challenging shape-constrained isomers like β- and γ-tocopherols, which are often difficult to resolve on conventional C18 columns. researchgate.netnih.gov

In Hydrophilic Interaction Chromatography (HILIC) , the same stationary phase can be used with a different mobile phase system (typically high in organic solvent with a small amount of water) to separate polar compounds. nih.gov In this mode, the polar amide and urea groups become the primary sites for interaction, retaining hydrophilic analytes. acs.orgresearchgate.net This versatility has been demonstrated in the analysis of complex samples, such as chili peppers, where a single Sil-Ala-C12 column was able to separate both nonpolar compounds like vitamin E and capsaicinoids (in RP mode) and a highly polar compound like vitamin C (in HILIC mode). nih.gov

Table 2: Chromatographic Modes and Applications of Beta-Alanine Modified Silica

Chromatographic Mode Primary Interaction Sites Example Analytes Separated
Reversed-Phase (RP) C12/C18 alkyl chains, amide and urea groups Tocopherol isomers (β and γ), capsaicinoids, other nonpolar and moderately polar compounds. researchgate.net

This table illustrates the dual applicability of the beta-alanine derived stationary phase in both RP-HPLC and HILIC modes for separating a wide range of analytes.

Environmental and Industrial Chemical Applications

Beyond chromatography, sodium beta-alaninate is being investigated for large-scale industrial and environmental applications, primarily due to its reactivity and amphoteric properties.

Carbon Dioxide Capture Utilizing Aqueous this compound Solutions

Aqueous solutions of this compound have shown promise as effective solvents for the capture of carbon dioxide (CO2) from industrial flue gases. researchgate.netresearchgate.net As an amino acid salt, it represents a class of absorbents that are considered to be more environmentally friendly than traditional alkanolamines due to their lower volatility. cetjournal.it The capture process involves the chemical reaction of CO2 with the amino group in the beta-alaninate molecule.

Studies have investigated the equilibrium solubility of CO2 in aqueous this compound solutions at various concentrations and temperatures. researchgate.netresearchgate.net Research findings indicate that the CO2 loading capacity, a measure of the amount of CO2 absorbed per mole of the amino acid salt, is influenced by several operational parameters. researchgate.net

Mass Transfer Studies and Absorption Performance of this compound in CO2 Removal

The efficiency of a CO2 capture process is heavily dependent on the rate of mass transfer of CO2 from the gas phase into the liquid solvent. The performance of this compound solutions is evaluated based on their absorption performance under different conditions.

Experimental results have demonstrated that the CO2 loading capacity of aqueous this compound solutions is inversely proportional to both the concentration of the solution and the operating temperature. researchgate.net Conversely, the CO2 loading increases with an increase in the partial pressure of CO2. researchgate.netresearchgate.net For instance, experiments conducted over a CO2 partial pressure range of 2 to 25 bar and temperatures of 303.15 K, 313.15 K, and 333.15 K have provided valuable data on these relationships. researchgate.net

Table 3: Effect of Process Parameters on CO2 Loading in Aqueous this compound

Parameter Effect on CO2 Loading Rationale
Increasing Na-βala Concentration Decreases Higher concentration leads to increased viscosity and reduced diffusivity, hindering CO2 absorption.
Increasing Temperature Decreases The exothermic nature of the CO2 absorption reaction is less favorable at higher temperatures.

| Increasing CO2 Partial Pressure | Increases | A higher partial pressure provides a greater driving force for CO2 to dissolve into the liquid phase. |

This table summarizes the observed effects of key operational parameters on the carbon dioxide absorption capacity of this compound solutions, based on experimental studies. researchgate.net

Surfactant and Detergency Applications of Beta-Alaninate Amphoteric Characteristics

The amphoteric nature of beta-alaninate, possessing both a carboxylic acid group (anionic) and an amino group (cationic), allows it to function as a zwitterionic surfactant. saapedia.orgerasm.org This dual-charge characteristic is harnessed in the formulation of detergents and cleaning agents. lion-specialty-chem.co.jp Beta-alanine-based amphoteric surfactants are known for their excellent cleansing and dispersing abilities. saapedia.org

These surfactants contribute to detergency by lowering the surface tension of water, emulsifying oily soils, and preventing the redeposition of dirt onto surfaces. erasm.org They are particularly valued for their good stability in alkaline conditions and their ability to improve detergency at high operating temperatures, making them suitable for use in spray-cleaning and automatic cleaning machines. smecs.in Furthermore, some beta-alaninate surfactants are noted for their low-foaming properties and good hydrotropic capabilities over a wide pH range. smecs.in

Table 4: Properties and Applications of Beta-Alaninate Surfactants

Property Description Application in Detergency
Amphoteric/Zwitterionic Nature Possesses both positive and negative charges. Effective over a wide pH range; mildness. erasm.org
Alkaline Stability Remains effective in high pH solutions. Formulation of heavy-duty and industrial cleaners. smecs.in
High-Temperature Performance Improves cleaning efficiency at elevated temperatures. Suitable for automated and high-temperature cleaning processes. smecs.in
Dispersing Ability Prevents soil from re-depositing on surfaces. Key function in removing and suspending dirt. saapedia.org

| Low Foaming | Generates minimal foam during agitation. | Ideal for use in automatic dishwashers and spray cleaners. erasm.orgsmecs.in |

This table highlights the key characteristics of beta-alaninate derivatives that make them effective components in surfactant and detergent formulations.

Emerging Research Avenues and Future Directions for Sodium Beta Alaninate Studies

Exploration of Novel Biological Targets and Therapeutic Potentials

While beta-alanine (B559535) is well-known for its role as a precursor to carnosine and its impact on athletic performance, emerging research is beginning to explore the broader therapeutic potential of its derivatives, including sodium beta-alaninate. wikipedia.org The inherent biocompatibility of beta-amino acids makes them attractive building blocks for new therapeutic agents. illinois.edu

One of the most promising areas of investigation is the use of beta-alanine derivatives in the development of peptidomimetics. By substituting alpha-amino acids with beta-amino acids in peptide structures, researchers can create molecules with enhanced metabolic stability and target selectivity. illinois.edu This approach could lead to the development of novel drugs for a wide range of diseases.

Furthermore, the unique structure of this compound makes it a candidate for use in drug delivery systems. Its ability to interact with biological molecules could be harnessed to create targeted delivery vehicles for pharmaceuticals, potentially increasing their efficacy and reducing side effects. evitachem.com Research in this area is still in its early stages, but the potential for creating more effective and targeted therapies is significant. The investigation into how beta-alanine derivatives interact with various molecular targets, such as enzymes and receptors, is a key area of future research that could reveal new therapeutic applications. evitachem.com

Table 1: Potential Therapeutic Applications of Beta-Alanine Derivatives

Therapeutic AreaPotential ApplicationRationale
Oncology Co-therapeutic agentMay increase cancer cell sensitivity to drugs like doxorubicin. medchemexpress.com
Neurology Neurotransmitter modulationCan interact with GABA transporters. drugbank.com
Drug Delivery Nanoparticle formulationCan be used to create biodegradable and non-toxic nanomaterials for targeted drug delivery. nih.gov
Metabolic Disorders Metabolic pathway influenceCan influence metabolic pathways relevant to various biological systems. evitachem.com

Advancements in Sustainable and Efficient Synthetic Routes

The growing demand for beta-alanine and its salts has spurred research into more sustainable and efficient manufacturing processes. Traditional chemical synthesis methods often rely on harsh reaction conditions, such as high temperatures and pressures, and can generate significant waste. researchgate.netfrontiersin.org As a result, there is a strong push towards developing "green" chemistry approaches for the production of this compound.

Biological synthesis methods are at the forefront of this effort. nih.gov These methods utilize enzymes or whole-cell microorganisms to produce beta-alanine under mild conditions, offering a more environmentally friendly alternative to traditional chemical synthesis. researchgate.netfrontiersin.org Researchers are actively exploring various biological pathways and optimizing microbial strains to improve yields and reduce costs. nih.gov One such method involves the use of L-aspartic acid-α-decarboxylase (PanD) to convert L-aspartic acid into beta-alanine. researchgate.net

In addition to biological methods, new chemical synthesis strategies are also being developed that are more efficient and generate less waste. These include novel catalytic systems and the use of more readily available and less hazardous starting materials. illinois.edu For example, recent advances have focused on the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines to produce beta-amino acids with greater efficiency. illinois.edu

Table 2: Comparison of Synthetic Routes for Beta-Alanine

Synthesis MethodAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established, high yield in some cases. frontiersin.orgHarsh conditions, high energy consumption, by-product formation. researchgate.netfrontiersin.org
Biological Synthesis (Enzymatic/Fermentation) Mild conditions, high specificity, environmentally friendly. researchgate.netnih.govPotentially higher costs, lower yields in some cases. researchgate.net
Modern Catalytic Synthesis High efficiency, wide functional group tolerance. illinois.eduMay require expensive catalysts, some methods are still under development. illinois.edu

Innovative Material Design and Functionalization Utilizing Beta-Alaninate Building Blocks

The unique chemical structure of beta-alaninate makes it an attractive building block for the design of novel materials with tailored properties. Its ability to participate in polymerization and to functionalize other materials opens up a wide range of possibilities in materials science.

One area of significant interest is the use of beta-alanine derivatives in the synthesis of functional polymers. nih.gov For example, N-alkylated beta-alanine can be used as a monomer to create pseudopolyamino acids, which can then be formulated into nanoparticles for applications such as drug delivery. nih.gov Poly(β-peptoid)s, which are mimics of polypeptides, can be synthesized from N-substituted β-alanine N-thiocarboxyanhydrides and exhibit excellent biocompatibility and resistance to degradation. chinesechemsoc.org

Beta-alanine and its derivatives are also being used to functionalize existing materials to improve their properties. For instance, treating multi-walled carbon nanotubes with beta-alanine can convert their hydrophobic surfaces to hydrophilic, allowing for better dispersion in aqueous solutions. alfa-chemistry.com Similarly, functionalizing graphene oxide with beta-alanine can enhance the performance of thin-film nanocomposite membranes used in seawater desalination. alfa-chemistry.com

Furthermore, beta-alaninate can act as a ligand in the formation of metal-organic frameworks (MOFs). ehu.esresearchgate.net MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. researchgate.net The incorporation of beta-alaninate into MOF structures can influence their properties and create new functionalities. ehu.es

Table 3: Applications of Beta-Alaninate in Material Science

Material TypeApplicationRole of Beta-Alaninate
Polymers Drug delivery, biomaterialsMonomer for synthesizing functional polymers and poly(β-peptoid)s. nih.govchinesechemsoc.org
Carbon Nanomaterials Enhanced dispersibilitySurface functionalization of carbon nanotubes and graphene oxide. alfa-chemistry.com
Metal-Organic Frameworks (MOFs) Gas storage, catalysisOrganic linker to create porous, functional materials. ehu.esresearchgate.net
Biocomposites Bone tissue engineeringSurface modification of hydroxyapatite (B223615) to improve its properties. mdpi.comnih.gov

Interdisciplinary Research in Biomedicine and Environmental Science

The versatility of this compound and its derivatives is fostering interdisciplinary research that spans the fields of biomedicine and environmental science. In biomedicine, the focus is on leveraging the biocompatibility and functionalizability of beta-alaninate-based materials for a variety of applications. These include the development of theranostic nanoagents for the targeted detection and treatment of cancer, and the creation of novel biomaterials for tissue engineering. nih.gov The ability to modify surfaces, such as that of hydroxyapatite, with beta-alanine opens up possibilities for creating improved bone-grafting materials. mdpi.comnih.gov

In the realm of environmental science, aqueous solutions of this compound are being investigated for their potential to capture carbon dioxide (CO2). researchgate.net The ability of these solutions to absorb CO2 could lead to the development of new technologies for reducing greenhouse gas emissions. Research in this area is focused on understanding the solubility of CO2 in this compound solutions under various conditions and optimizing the process for industrial applications. researchgate.netcetjournal.it

The intersection of these fields highlights the broad potential of this compound as a platform chemical. Future research will likely see a greater convergence of these disciplines, leading to the development of innovative solutions for some of the most pressing challenges in health and the environment.

Q & A

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

  • Methodological Answer : Publish detailed protocols with exact precursor ratios, sintering conditions, and characterization methods. Use reference materials (e.g., certified β″-Al₂O₃ samples) for calibration. Collaborative inter-laboratory studies can identify and standardize critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium beta-alaninate
Reactant of Route 2
Sodium beta-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.